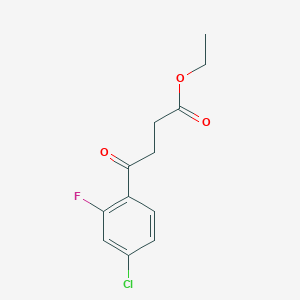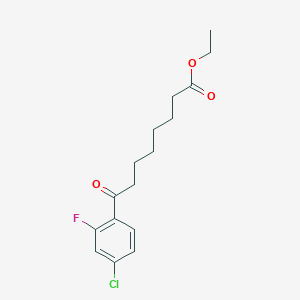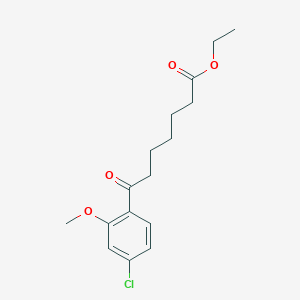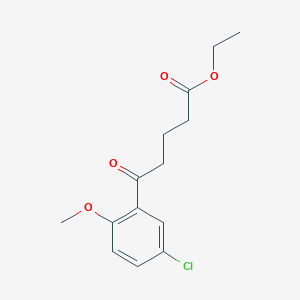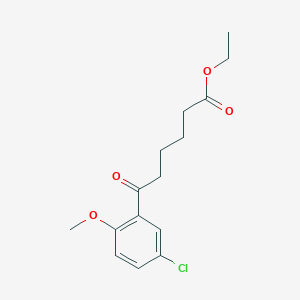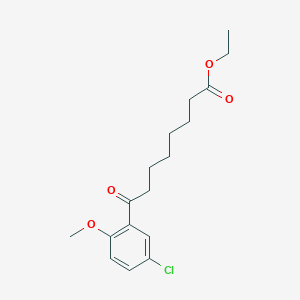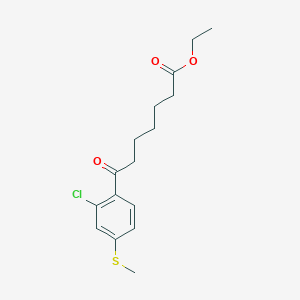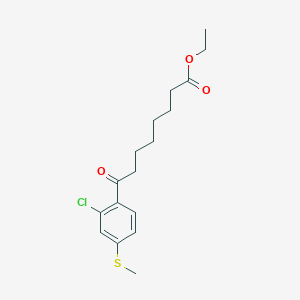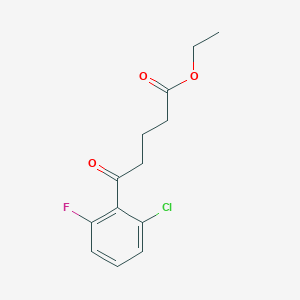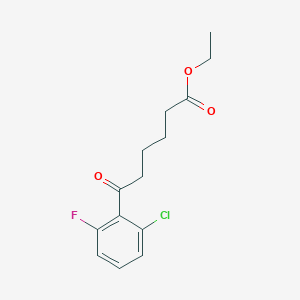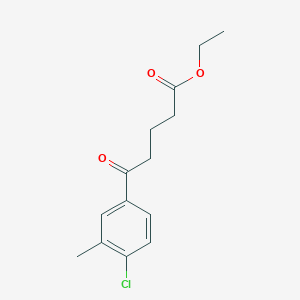
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate” is an organic compound based on its name. It likely contains a phenyl group (a ring of carbon atoms, also known as a benzene ring) that is substituted with a chlorine atom and a methyl group . The “ethyl 5-oxovalerate” part suggests the presence of an ester functional group, which is commonly found in fats and oils and is often involved in fragrance and flavoring compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show a phenyl ring substituted with a chlorine atom and a methyl group, and an ester functional group attached to the phenyl ring . The exact structure would depend on the positions of these substituents on the phenyl ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chlorine atom might be replaced in a nucleophilic aromatic substitution reaction, or the ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. Without specific data on “this compound”, I can’t provide these details .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate, as an ester, is used in the synthesis of various organic compounds. For example, its derivatives are involved in the formation of ketenes, an essential intermediate in organic synthesis (Jansson et al., 2006).
The compound plays a role in the synthesis of 5-methyl-2-ethyl-4-chloro-2-oxo-1,2-oxa-4-phospholene, a compound with potential applications in various chemical reactions (Pudovik et al., 1970).
It is used in the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, showcasing its utility in the creation of complex heterocyclic compounds (Kiely, 1991).
The ester has been used in the synthesis of new thiazolo[5,4-d]pyrimidines, indicating its role in producing compounds with potential biological properties (El-bayouki & Basyouni, 1988).
Biological and Medicinal Research
In the field of medicinal chemistry, derivatives of this compound are synthesized and evaluated for analgesic and anti-inflammatory activities, demonstrating its significance in drug discovery (Dewangan et al., 2015).
The ester is involved in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound analyzed for its crystal and molecular structure, which is important in the design of new pharmaceuticals (Achutha et al., 2017).
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor made from a derivative of this compound, is used in the production of chiral drugs, highlighting its application in enantioselective synthesis (Ye et al., 2011).
Analytical Chemistry
- The compound has been studied in the development of specific and sensitive analytical methods for impurity determination, indicating its importance in ensuring the quality of pharmaceutical products (Tang et al., 2010).
Mecanismo De Acción
The mechanism of action of a compound depends on its use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on how “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate” is used, it’s difficult to provide a mechanism of action .
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Without specific information on “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate”, I can’t provide these details .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBWDOGABNLCKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801247885 |
Source


|
| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951890-15-6 |
Source


|
| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

